[4-(propan-2-yl)oxan-4-yl]methanol
Description
[4-(Propan-2-yl)oxan-4-yl]methanol is a tetrahydropyran (oxane) derivative featuring a propan-2-yl (isopropyl) substituent and a hydroxymethyl (-CH₂OH) group at the 4-position of the oxane ring. Its molecular formula is C₉H₁₇O₂, with a molecular weight of 173.23 g/mol. The compound’s structure combines a rigid oxane ring with hydrophobic (isopropyl) and hydrophilic (hydroxymethyl) functional groups, influencing its physicochemical properties. While direct synthesis data are absent in the provided evidence, analogous reactions (e.g., nucleophilic substitutions involving propan-2-yl groups and methanol) suggest plausible synthetic routes .
Properties
CAS No. |
1506937-92-3 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(propan-2-yl)oxan-4-yl]methanol typically involves the reaction of oxane derivatives with isopropyl groups under controlled conditions. One common method is the catalytic hydrogenation of oxane derivatives in the presence of isopropyl alcohol. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, using a suitable catalyst such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of reactants into the reactor, where they undergo catalytic hydrogenation. The product is then separated and purified using standard techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
[4-(Propan-2-yl)oxan-4-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding oxane carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding oxane alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride, converting the hydroxyl group to a halide.
Major Products
The major products formed from these reactions include oxane carboxylic acids, oxane alcohols, and oxane halides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [4-(propan-2-yl)oxan-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in organic synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [4-(propan-2-yl)oxan-4-yl]methanol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares [4-(propan-2-yl)oxan-4-yl]methanol with structurally related compounds, emphasizing substituent effects on properties:
Key Observations:
Substituent Effects on Solubility: The isopropyl group in the target compound introduces hydrophobicity, likely reducing water solubility compared to analogs with polar substituents (e.g., aminomethyl or hydroxymethyl ). Aromatic analogs (e.g., [4-(propan-2-yloxy)phenyl]methanol ) exhibit even lower solubility due to the rigid phenyl ring.
Reactivity and Applications: The hydroxymethyl group in the target compound enables esterification or etherification reactions, similar to [4-(hydroxymethyl)oxan-4-yl]methanol . Aminomethyl derivatives are more reactive in nucleophilic reactions, making them suitable for drug derivatization.
Computational and Analytical Insights
- Electron Localization Function (ELF): Becke’s ELF analysis predicts that the isopropyl group in the target compound localizes electron density away from the oxane ring, reducing hydrogen-bonding capacity compared to hydroxymethyl or aminomethyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
